Product packaging for 3,4-Dimethyl-1,3-oxazolidin-2-one(Cat. No.:)

3,4-Dimethyl-1,3-oxazolidin-2-one

Cat. No.: B8285105
M. Wt: 115.13 g/mol
InChI Key: HSKFWUNQSAWFDR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of 1,3-Oxazolidin-2-one Chemistry in Synthetic Methodologies

The journey of 1,3-oxazolidin-2-ones in organic chemistry began with the first reported synthesis of the parent compound, 2-oxazolidinone (B127357), in 1888. williams.edu Early methods for the synthesis of these heterocyclic compounds often involved the reaction of ethanolamines with phosgene (B1210022) or its derivatives. nih.gov Over the decades, synthetic chemists have developed a plethora of more efficient and safer methods for constructing the oxazolidinone core. These include the reaction of amino alcohols with reagents like diethyl carbonate, often under microwave irradiation to improve yields and reduce reaction times. nih.gov

A significant leap in the application of oxazolidinones came with their development as chiral auxiliaries. wikipedia.org Chiral auxiliaries are compounds that can be temporarily attached to a starting material to control the stereochemical outcome of a reaction, leading to the formation of a single enantiomer of the desired product. wikipedia.org The work of David A. Evans in popularizing oxazolidinone auxiliaries, now famously known as Evans auxiliaries, revolutionized asymmetric synthesis. wikipedia.orgbath.ac.uk These auxiliaries, typically substituted at the 4 and 5 positions, utilize steric hindrance to direct the approach of reagents, enabling highly diastereoselective reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.org The development of these methodologies has been instrumental in the synthesis of numerous natural products and pharmacologically active compounds. nih.gov

Significance of the 3,4-Dimethyl-1,3-oxazolidin-2-one (B6188047) Scaffold in Contemporary Organic Synthesis

The this compound scaffold, while less ubiquitous than the classic Evans auxiliaries, holds significance due to its specific structural features. The presence of a methyl group at the nitrogen (N-3) and another at the C-4 position influences the steric and electronic properties of the molecule, which can be advantageous in certain synthetic transformations.

The primary significance of the oxazolidinone scaffold, including its dimethylated derivatives, lies in its role in asymmetric synthesis. acs.org The rigid five-membered ring structure provides a well-defined conformational framework that allows for effective stereocontrol. For instance, the condensation of ephedrine (B3423809) with benzaldehyde (B42025) can lead to the formation of a 3,4-dimethyl-5-phenyl-1,3-oxazolidine, a related structure that underscores the synthetic accessibility of this substituted ring system.

Furthermore, the oxazolidinone ring is a key structural motif in a number of pharmaceutical agents, highlighting its biocompatibility and favorable interactions with biological targets. researchcommons.org While direct applications of this compound in drug molecules are not as widely reported as other derivatives, its structural components are of great interest in medicinal chemistry for the development of new therapeutic agents. researchcommons.org

Below is a table summarizing the physicochemical properties of a closely related compound, (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, which provides insight into the general characteristics of this class of molecules.

PropertyValue
Molecular FormulaC₅H₇NO₃
Molecular Weight129.11 g/mol
IUPAC Name(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
InChIKeyWTFJJYYGWFKOQH-VKHMYHEASA-N
SMILESC[C@H]1C(=O)OC(=O)N1C
Data sourced from PubChem for (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione nih.gov

Research Trajectories and Scope of Academic Inquiry into this compound and its Derivatives

Current research involving the 1,3-oxazolidin-2-one scaffold continues to expand in several key directions. One major area of investigation is the development of new and more efficient synthetic methods for their preparation. This includes the use of greener reagents and catalysts, such as the utilization of carbon dioxide as a C1 source for the carboxylation of amino alcohols. researchgate.net

The application of oxazolidinone derivatives as chiral auxiliaries and ligands in asymmetric catalysis remains a vibrant field of study. acs.org Researchers are exploring novel substitution patterns on the oxazolidinone ring to fine-tune their stereodirecting ability and to develop catalysts for new types of asymmetric transformations. For example, a microwave-assisted, one-pot cyclization-methylation reaction of amino alcohols with dimethyl carbonate has been developed for the efficient synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. researchgate.net

Furthermore, the synthesis of novel oxazolidinone derivatives as potential therapeutic agents is a significant research focus. The structural features of compounds like this compound are being explored in the design of new antimicrobial agents and other bioactive molecules. While specific research dedicated solely to this compound is not extensively documented in mainstream literature, the broader research on substituted oxazolidinones provides a strong foundation for future investigations into its unique properties and applications. The synthesis of various new imidazolidine-4-one, oxazolidine-4-one, and thiazolidine-4-one derivatives from phenidone (B1221376) highlights the ongoing interest in creating diverse heterocyclic compounds with potential biological activities.

The following table presents data on the synthesis of various 4-substituted-3-methyl-1,3-oxazolidin-2-ones, illustrating the types of derivatives being actively researched.

Starting Amino AlcoholProductYield (%)
(S)-Phenylalaninol(S)-4-Benzyl-3-methyl-1,3-oxazolidin-2-one85
(S)-Valinol(S)-4-Isopropyl-3-methyl-1,3-oxazolidin-2-one82
(1S,2R)-Norephedrine(4S,5R)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one90
Data adapted from a study on microwave-assisted synthesis. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B8285105 3,4-Dimethyl-1,3-oxazolidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

3,4-dimethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H9NO2/c1-4-3-8-5(7)6(4)2/h4H,3H2,1-2H3

InChI Key

HSKFWUNQSAWFDR-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=O)N1C

Origin of Product

United States

Reaction Mechanisms and Reactivity Studies of 3,4 Dimethyl 1,3 Oxazolidin 2 One

Investigations into Nucleophilic Substitution Reactions of 3,4-Dimethyl-1,3-oxazolidin-2-one (B6188047) Derivatives

Nucleophilic attack on the oxazolidinone ring system is a key reaction, often resulting in ring-opening. This process can be viewed as a nucleophilic substitution at the C2 carbonyl carbon. The stability and reactivity of the ring are highly dependent on the substituents and the nature of the nucleophile.

Studies on related oxazolidinone structures show they are susceptible to nucleophilic ring-opening. niscpr.res.in For instance, the sulfur analogs, oxazolidine-2-thiones, undergo successful ring-opening reactions when treated with sulfur nucleophiles like phenylthiolate, which breaks the C-O bond of the heterocycle. psu.edu This reaction underscores the electrophilicity of the C2 position, a characteristic shared with oxazolidin-2-ones.

The hydrolysis of N-substituted oxazolidin-2-ones, a formal nucleophilic substitution by water or hydroxide (B78521), can be achieved using specific reagents. N-substituted variants are readily hydrolyzed using Dowex 1x8-100 resin, while N-unsubstituted oxazolidinones, which are resistant to this method, can be effectively cleaved using polymer-supported ethylenediamine (B42938) to yield the corresponding vicinal amino alcohols. researchgate.net The steric environment around the oxazolidinone ring can direct the site of nucleophilic attack; in some cases, bulky groups on an acyl chain can lead to preferential attack at the endocyclic carbonyl carbon over the exocyclic one. nih.gov

Mechanistic Pathways of Reduction and Oxidation in Oxazolidinone Scaffolds

The oxazolidinone scaffold, particularly when N-acylated, can undergo controlled reduction and oxidation reactions, which are fundamental for its use as a chiral auxiliary and in synthetic transformations.

Reduction Pathways: The reduction of N-acyl-1,3-oxazolidin-2-ones can proceed via different pathways depending on the reducing agent used, leading to the selective formation of distinct products. nih.gov Treatment with a mild reducing agent like lithium borohydride (B1222165) (LiBH₄) at 0 °C effectively reduces the imide linkage to furnish the corresponding α-hydroxy derivative in high yield. nih.gov In contrast, using a stronger reducing agent such as lithium aluminium hydride (LiAlH₄) at low temperatures (−50 °C) can lead to the formation of an aldehyde. nih.gov These selective reductions highlight the tunability of the oxazolidinone scaffold in synthesis.

Table 1: Reductive Cleavage of an N-Acylated Oxazolidinone Derivative

ReagentTemperature (°C)ProductYield (%)Source
LiBH₄0Alcohol97 nih.gov
LiAlH₄-50Aldehyde64 nih.gov

Oxidation Pathways: Oxidation reactions of N-acyl oxazolidinones often target the α-position of the acyl group. A notable method involves the direct anaerobic oxidation using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), catalyzed by copper(II) acetate (B1210297) and 4,7-dimethyl-1,10-phenanthroline. nih.govacs.orgnih.gov This reaction proceeds under mild, base-free conditions and provides α-aminoxylated derivatives with high chemoselectivity and excellent yields. acs.orgnih.gov This transformation is significant as it demonstrates a radical-like reaction pathway for metal enolates derived from these imides. nih.govacs.org

Hydrolytic Stability and Ring-Opening Kinetics of Substituted Oxazolidinones

The hydrolytic stability of the oxazolidinone ring is a critical factor in its application as a chiral auxiliary and in the development of oxazolidinone-based compounds. The ring-opening is essentially a hydrolysis reaction, the kinetics of which are influenced by pH, solvent, and substitution patterns.

Kinetic studies on the analogous oxazolinone ring system reveal that ring-opening is subject to general acid catalysis and that the reaction is entropy-controlled, indicating a significant role for solute-solvent interactions. niscpr.res.inacs.org The hydrolysis of N-vinyl-2-oxazolidone was found to be catalyzed by polyacids, with reaction rates dependent on the polymer's conformation in solution. researchgate.net For 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine, condensation and hydrolysis are reversible reactions catalyzed by acid. researchgate.net

The rate of hydrolysis can be correlated with solvent parameters, and mechanistic studies suggest an SₐN/Sₙ2 mechanism for the ring-opening of oxazolinones. niscpr.res.in The stability of the oxazolidinone ring can be enhanced; for example, complexation of an oxazolidine (B1195125) prodrug with hydroxypropyl-β-cyclodextrin was shown to increase its stability towards hydrolysis. researchgate.net

Cycloaddition Reactions Involving the Oxazolidinone Ring System

The oxazolidinone ring system plays a crucial role in cycloaddition reactions, primarily by serving as a powerful chiral auxiliary to control the stereochemical outcome. While the ring itself is not typically the reacting dipole or dipolarophile, its attachment to a reactive moiety, such as an acrylate (B77674) or vinyl group at the nitrogen atom, allows for highly diastereoselective transformations.

The most common type of cycloaddition involving this system is the [3+2] dipolar cycloaddition, where azomethine ylides, nitrones, or other 1,3-dipoles react with an electron-deficient alkene attached to the oxazolidinone nitrogen. nih.govnih.gov The reaction of azomethine ylides with carbonyl dipolarophiles is a powerful method for synthesizing five-membered oxazolidine heterocycles. nih.govnih.gov These reactions proceed via a concerted mechanism where the stereochemistry of the dipolarophile is conserved in the product. The chiral environment provided by the substituted oxazolidinone ring effectively shields one face of the dipolarophile, directing the approach of the 1,3-dipole and leading to the formation of one diastereomer in high excess. uwo.ca

Similarly, in Diels-Alder [4+2] cycloadditions, N-acryloyl or N-crotonoyl derivatives of chiral oxazolidinones function as highly effective dienophiles. The Lewis acid-catalyzed reactions of these systems with dienes proceed with excellent stereocontrol, making them a cornerstone of asymmetric synthesis.

Enolate Chemistry and Radical Transformations of N-Acyl-1,3-oxazolidin-2-ones

The enolate chemistry of N-acyl-1,3-oxazolidin-2-ones is central to their utility in asymmetric synthesis, enabling a wide range of stereoselective bond-forming reactions. uwo.ca

Enolate Formation and Reactivity: N-acyl oxazolidinones, which approximate the reactivity of thioesters, form metal enolates of moderate nucleophilicity upon treatment with a suitable base. uwo.ca The choice of counterion significantly impacts reactivity; sodium enolates undergo alkylation at lower temperatures (−20 °C) compared to lithium enolates (0 °C), resulting in higher diastereoselectivities with activated electrophiles. uwo.ca

Radical Transformations: Recent studies have unveiled that metal enolates derived from N-acyl oxazolidinones can engage in radical transformations, expanding their synthetic potential beyond traditional polar mechanisms. nih.govacs.org Titanium enolates, in particular, exhibit a unique valence tautomerism, existing in equilibrium between a nucleophilic titanium(IV) enolate and a biradical titanium(III) species. tesisenred.net This radical character allows for stereoselective alkylation reactions with alkyl radicals generated from sources like diacyl peroxides, enabling the formation of C-C bonds with deactivated alkyl groups that are challenging for standard Sₙ2-type alkylations. tesisenred.net

Furthermore, the copper-catalyzed reaction with TEMPO provides direct evidence of radical-like reactivity. nih.govacs.orgnih.gov This method is applicable to a variety of N-(arylacetyl) and N-(β,γ-unsaturated acyl)-1,3-oxazolidin-2-ones, affording aminoxylated products with high regioselectivity. acs.org

Table 2: Copper-Catalyzed α-Aminoxylation of N-Acyl-1,3-oxazolidin-2-ones with TEMPO

Substrate (N-Acyl Group)ProductYield (%)Source
N-Phenylacetylα-OTMP derivativeHigh acs.org
N-(β,γ-unsaturated acyl)γ-OTMP derivativeHigh acs.org

OTMP = (2,2,6,6-tetramethylpiperidin-1-yl)oxy

Applications of 3,4 Dimethyl 1,3 Oxazolidin 2 One and Derivatives in Advanced Organic Synthesis

Chiral Auxiliary Applications in Asymmetric Synthesis

The core principle behind using oxazolidinones as chiral auxiliaries involves temporarily incorporating them into a reactant molecule. The inherent chirality and steric bulk of the oxazolidinone then guide the approach of reagents to one face of the molecule, leading to the preferential formation of one stereoisomer over another. williams.eduresearchgate.net This strategy has proven highly effective in a multitude of asymmetric transformations.

The asymmetric aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. researchgate.net Oxazolidinone auxiliaries have been extensively used to control the stereochemistry of these reactions with remarkable success. researchgate.net The process typically involves the acylation of the oxazolidinone nitrogen, followed by deprotonation to form a chiral enolate. This enolate then reacts with an aldehyde. orgsyn.org

The stereochemical outcome is largely dictated by the formation of a rigid, chelated transition state, often involving a Lewis acid like a boron or titanium species. researchgate.netscielo.org.mx The substituent on the chiral auxiliary (e.g., at the C4 position) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. researchgate.net This leads to the highly diastereoselective formation of syn- or anti-aldol products, depending on the specific auxiliary and reaction conditions used. scielo.org.mxthieme-connect.com For instance, boron enolates of N-acyloxazolidinones are well-known to produce syn-aldol adducts with excellent selectivity.

A key advantage of this method is the predictability of the stereochemical outcome. researchgate.net After the reaction, the chiral auxiliary can be cleaved hydrolytically to yield the desired chiral β-hydroxy acid, alcohol, or other derivatives, while the auxiliary itself can often be recovered. acs.org This methodology has been a key strategy in the total synthesis of numerous complex natural products. researchgate.netrsc.org

Table 1: Representative Asymmetric Aldol Reactions using Oxazolidinone Auxiliaries

N-Acyl GroupAldehydeLewis Acid/BaseDiastereoselectivity (syn:anti)Yield (%)
PropionylIsobutyraldehydeBu₂BOTf, DIPEA>99:185
PropionylBenzaldehyde (B42025)Bu₂BOTf, DIPEA97:389
Glycinylp-NitrobenzaldehydeTiCl₄, DIPEA3:1 (syn:anti)85
AcetylPropionaldehydeTiCl₄, Sparteine>95:590

This table presents illustrative data compiled from various studies to show typical outcomes and is not exhaustive.

Asymmetric Alkylation: Chiral oxazolidinones are highly effective in directing the stereoselective alkylation of enolates. rsc.orgresearchgate.net The process begins with the acylation of the oxazolidinone, followed by deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures to form a Z-enolate. wikipedia.orgacs.org The chelated structure of this enolate, combined with the steric hindrance from the auxiliary's substituent, ensures that the incoming electrophile (typically an alkyl halide) adds to the enolate from the face opposite the substituent. wikipedia.org

This method allows for the creation of new stereocenters α- to a carbonyl group with a high degree of control. nih.gov The reaction is particularly effective with reactive electrophiles such as allylic and benzylic halides. wikipedia.org The resulting alkylated product can then be cleaved from the auxiliary to provide enantiomerically enriched carboxylic acids, esters, or alcohols. acs.org This strategy has been pivotal in the synthesis of complex molecules, including the antibiotic cytovaricin. wikipedia.org

1,4-Conjugate Addition (Michael Addition): In 1,4-conjugate additions, oxazolidinone auxiliaries attached to α,β-unsaturated carbonyl systems (N-enoyl oxazolidinones) direct the stereoselective addition of nucleophiles. researchgate.netzenodo.org Organocuprates are common nucleophiles for this transformation. researchgate.netacs.org The stereoselectivity arises from the conformation of the N-enoyl oxazolidinone, which is influenced by chelation to a Lewis acid. The auxiliary's substituent blocks one face of the molecule, directing the nucleophile to the opposite side of the double bond at the β-position. researchgate.net

This reaction is a powerful method for generating β-substituted chiral building blocks. researchgate.netrsc.org High diastereoselectivities can be achieved, and the resulting N-acyl oxazolidinones can be further transformed. rsc.org For example, this approach was used in an early synthesis of the HIV protease inhibitor Tipranavir. wikipedia.org

Table 2: Examples of Stereocontrolled Alkylation and Conjugate Addition

Reaction TypeSubstrateReagent/ElectrophileDiastereoselectivity (d.r.)Yield (%)
AlkylationN-Propionyl oxazolidinoneAllyl iodide98:2>90
AlkylationN-Phenylacetyl oxazolidinonet-Butyl bromide / Zr-enolate>95:585
Conjugate AdditionN-Crotonoyl oxazolidinoneLi[MeCuI] / TMSI96% de95
Conjugate AdditionN-Cinnamoyl oxazolidinoneEtMgBr / CuI>98:292

This table provides representative data from various sources to illustrate the high stereoselectivity of these reactions.

Diels-Alder Reactions: In asymmetric Diels-Alder reactions, chiral oxazolidinones function as effective dienophiles when attached to an unsaturated system, such as in N-enoyl-oxazolidinones. sigmaaldrich.com The presence of a Lewis acid catalyst is crucial, as it coordinates to the carbonyl oxygen atoms of the oxazolidinone, locking the dienophile into a rigid, s-cis conformation. capes.gov.br This rigid structure, combined with the steric influence of the auxiliary's substituent, results in highly facial-selective cycloaddition with a diene. wikipedia.org This control leads to the formation of cycloadducts with high diastereoselectivity, which can then be converted into enantiomerically pure cyclic compounds. capes.gov.br

1,3-Dipolar Cycloadditions: The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles. wikipedia.orgnumberanalytics.com When a dipolarophile, such as an alkene, is attached to a chiral oxazolidinone auxiliary, it can react with a 1,3-dipole (e.g., a nitrone or an azomethine ylide) with high stereocontrol. The auxiliary directs the approach of the dipole to one of the two faces of the double bond, leading to a diastereoselective reaction. acs.org This strategy allows for the asymmetric synthesis of important heterocyclic structures like pyrrolidines and oxazolidines, which are prevalent in many biologically active molecules. nih.gov

The utility of oxazolidinone auxiliaries extends beyond the aforementioned reactions.

Cyclopropanation: Chiral oxazolidinones attached to enoates can direct the diastereoselective addition of carbenes or carbenoids to form chiral cyclopropanes. The auxiliary controls the facial selectivity of the carbene addition to the double bond. sigmaaldrich.comnih.govrsc.org

Grignard Reaction: While more commonly used in conjugate additions, the principles of stereodirection can be applied to control the addition of Grignard reagents to carbonyl groups within substrates containing an oxazolidinone auxiliary. rsc.org

Epoxidation: Asymmetric epoxidation of α,β-unsaturated N-enoyloxazolidinones can be achieved, where the auxiliary directs the epoxidizing agent (like mCPBA) to one face of the double bond. nih.govnih.gov This leads to the formation of chiral epoxides.

Hydrogenation: The asymmetric hydrogenation of α,β-unsaturated systems bearing an oxazolidinone auxiliary can proceed with high diastereoselectivity, allowing for the controlled formation of stereocenters upon saturation of the double bond. rsc.org

Role as Chiral Ligands in Asymmetric Catalysis

Beyond their use as stoichiometric auxiliaries, derivatives of oxazolidinones are crucial precursors for the synthesis of important chiral ligands used in asymmetric catalysis. rsc.org A prominent class of ligands derived from these structures are bis(oxazoline) (BOX) and related ligands. rsc.orgscilit.com

These ligands are typically synthesized from chiral β-amino alcohols, which are the same precursors used to make the oxazolidinone auxiliaries themselves. rsc.orgnih.gov The oxazolidinone can serve as a protected form of the amino alcohol during synthetic manipulations. The resulting BOX ligands possess a C₂-symmetric structure which, when complexed with a metal center (e.g., copper, magnesium, ruthenium), creates a chiral environment around the metal. rsc.orgcapes.gov.br This chiral catalyst can then promote a variety of enantioselective reactions, such as Diels-Alder reactions, with high efficiency and enantiomeric excess, without the need for a covalently attached auxiliary on the substrate. capes.gov.brscilit.com

Utilization as Building Blocks in Complex Molecule Construction

In addition to their role as temporary auxiliaries, the chiral oxazolidinone ring itself is a structural motif present in numerous biologically active compounds and pharmaceuticals. rsc.orgnih.gov Therefore, enantiomerically pure oxazolidinones, such as those derived from amino acids, serve as valuable chiral building blocks for total synthesis. nih.govresearchgate.net

In this approach, the oxazolidinone core is not removed but is incorporated as a permanent part of the final target molecule's structure. nih.govnih.gov Their synthesis often starts from optically pure precursors like amino alcohols or epoxides. nih.govresearchgate.net For example, methods involving the coupling of epoxides and isocyanates are used to prepare these chiral building blocks efficiently. nih.govresearchgate.net The synthesis of the antibiotic Linezolid and the anticoagulant Rivaroxaban are prominent examples where an N-aryloxazolidinone core is a key structural feature. researchgate.net This highlights the dual importance of oxazolidinones: as transient controllers of stereochemistry and as integral, permanent components of complex molecular architectures. rsc.orgtcichemicals.com

Protective Group Strategies Employing the Oxazolidinone Scaffold

In multi-step organic synthesis, a protecting group is a molecular fragment that is temporarily introduced to mask a specific functional group within a molecule. wikipedia.org This strategy prevents the functional group from reacting in subsequent steps that target other parts of the molecule. wikipedia.org An ideal protecting group should be easy to introduce and remove, stable under a variety of reaction conditions, and should not interfere with the desired transformations. uchicago.edu The oxazolidinone ring is a five-membered heterocyclic structure that has found application as a robust protecting group, particularly for 1,2-amino alcohols and diols, due to its inherent stability. nih.govresearchgate.net

The formation of the oxazolidinone ring effectively protects two adjacent functional groups in a single step. This is particularly useful in complex molecule synthesis, such as in carbohydrate chemistry. researchgate.net For instance, vicinal amino alcohols can be cyclized with reagents like phosgene (B1210022) or carbonyldiimidazole to form an N,O-oxazolidinone, simultaneously protecting both the amine and hydroxyl functionalities. This structure is generally stable to a range of reaction conditions, allowing for chemical modifications at other positions of the substrate. uchicago.edu

Deprotection, or the removal of the oxazolidinone ring, is typically achieved under basic or nucleophilic conditions. researchgate.net The choice of reagent allows for a degree of selectivity, which is a crucial aspect of complex synthesis strategies known as orthogonal protection, where one protecting group can be removed without affecting others. wikipedia.org For example, treatment with bases like lithium hydroxide (B78521) or sodium methoxide (B1231860) can cleave the carbamate (B1207046) linkage within the oxazolidinone ring to regenerate the original functional groups. researchgate.net However, the selective cleavage of N-acyl oxazolidinones can sometimes be challenging. researchgate.net

Table 1: Protective Group Strategies Using the Oxazolidinone Scaffold

Functional Group ProtectedProtection Method / ReagentsDeprotection Method / ReagentsKey Features
1,2-Amino Alcohols Reaction with phosgene, carbonyldiimidazole, or related carbonates.Basic hydrolysis (e.g., LiOH, NaOH, NaOMe in MeOH). researchgate.netProtects both amine and hydroxyl groups simultaneously; stable scaffold. researchgate.net
1,2-Diols Conversion to an amino alcohol followed by cyclization, or direct methods.Basic or nucleophilic cleavage. researchgate.netOffers an alternative to acetal-based protecting groups like acetonides. uchicago.edu

Applications in Polymer Chemistry Research, including as Macroinitiators

The oxazolidinone heterocycle is a versatile building block in polymer chemistry, enabling the synthesis of functional polymers with tailored properties. acs.org Derivatives of 3,4-dimethyl-1,3-oxazolidin-2-one (B6188047), particularly those containing polymerizable groups, serve as valuable monomers for creating advanced polymer architectures. acs.orgresearchgate.net

One significant application involves the synthesis of functional ethylene-based copolymers. acs.org Research has demonstrated the use of 4,4-dimethyl-5-methyleneoxazolidin-2-one (DMOx), a CO₂-derived methylene (B1212753) oxazolidinone, in radical copolymerization with ethylene (B1197577) and vinyl acetate (B1210297). acs.org The resulting copolymers contain pendant oxazolidinone rings. These rings can be subsequently hydrolyzed to generate vicinal amino alcohol functionalities along the polymer backbone. acs.org This post-polymerization modification is a powerful tool for introducing reactive and responsive groups into otherwise inert polyolefin materials, creating novel functional ethylene-vinyl alcohol (EVOH) copolymers. acs.org These amino-functionalized polymers exhibit unique thermal and solution properties, including pH-responsiveness. acs.org

In a different application, polyoxazolidines have been synthesized and employed as latent curing agents in single-component polyurethane (SPU) systems. researchgate.net For example, multi-functional oxazolidine (B1195125) compounds can be blended with polyurethane prepolymers. The oxazolidine rings are stable in the absence of water. researchgate.net However, upon exposure to atmospheric moisture, the rings hydrolyze. This hydrolysis reaction releases reactive amine and hydroxyl species, which then react with the isocyanate groups of the prepolymer to cure the system, forming a cross-linked polyurethane network. researchgate.net This strategy avoids the formation of CO₂ gas, which can cause undesirable foaming in traditional moisture-cured polyurethanes. researchgate.net The use of these oxazolidine-based curing agents has been shown to significantly improve the mechanical properties, such as tensile strength and elongation at break, of the final polyurethane material. researchgate.net

Table 2: Research Applications of Oxazolidinone Derivatives in Polymer Chemistry

Oxazolidinone DerivativePolymer SystemApplicationKey Research Finding
4,4-dimethyl-5-methyleneoxazolidin-2-one (DMOx) Ethylene-vinyl alcohol (EVOH) CopolymersFunctionalization of polyolefins. acs.orgCopolymerization and subsequent hydrolysis of the oxazolidinone ring introduces vicinal amino alcohol groups, creating pH-responsive polymers. acs.org
Polyoxazolidine Esters Single-Component Polyurethane (SPU)Latent curing agent. researchgate.netThe oxazolidine rings hydrolyze with atmospheric moisture to release curing agents, improving the mechanical properties and thermal stability of the polyurethane. researchgate.net

Theoretical and Computational Investigations of 3,4 Dimethyl 1,3 Oxazolidin 2 One Chemistry

Quantum Mechanical Studies of Reaction Mechanisms and Pathways

Quantum mechanical calculations are a cornerstone for elucidating the intricate details of chemical transformations. For oxazolidinones, these studies have been pivotal in understanding their formation and subsequent reactions.

For instance, the synthesis of 2-oxazolidinones from the three-component coupling reaction of amines, epoxides, and carbon dioxide has been investigated using Density Functional Theory (DFT) calculations. These studies have helped in describing the optimized structures of all species involved in the reaction mechanism, including the transition states. researchgate.net Similarly, the reaction of epoxides with chlorosulfonyl isocyanate to form oxazolidinones has been modeled, revealing that the cycloaddition proceeds through an asynchronous concerted mechanism. nih.gov

In the context of organocatalysis, DFT investigations have been employed to understand the mechanisms of reactions catalyzed by proline and its derivatives, such as 5,5-dimethyloxazolidine-4-carboxylic acid (DMOC). acs.org These studies help in rationalizing the observed stereoselectivities by analyzing the transition state structures. acs.org For example, the Zimmerman-Traxler model, originally proposed for metal enolate aldol (B89426) reactions, has been computationally supported to explain the enantioselectivities in proline-catalyzed intermolecular aldol reactions, which can lead to oxazolidinone precursors. acs.org

Furthermore, quantum chemical calculations have been used to explore the reaction of ephedrines with deteriorated chloroform (B151607) containing phosgene (B1210022), which leads to the formation of 3,4-dimethyl-5-phenyl-2-oxazolidone (DPO). researchgate.net These theoretical results have confirmed the experimental findings that DPOs are produced under these conditions. researchgate.net

Density Functional Theory (DFT) Calculations for Conformational and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For oxazolidinone derivatives, DFT calculations have provided significant insights into their conformational preferences and electronic properties.

The optimized molecular geometry, including bond lengths and angles, of various oxazolidinone-containing compounds has been determined using DFT methods, often with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311++G(d,p). nih.govorientjchem.org For instance, in a study of sulfamoyloxy-oxazolidinones, the gas-phase structure optimization was performed using DFT at the B3LYP/6-31G(d,p) level. nih.gov These calculations are crucial for understanding the three-dimensional arrangement of atoms in the molecule.

The conformational analysis of the oxazolidinone ring itself has been a subject of theoretical studies. For example, in tert-butyl 4,4-dimethyl-5-oxo-1,3-oxazolidine-3-carboxylate, the oxazolidinone ring was found to adopt an envelope conformation. researchgate.net Similarly, in another derivative, the oxazolidine (B1195125) ring (N2/O2/C12–C14) also adopted an envelope conformation. nih.gov

Beyond just geometry, DFT is used to probe the electronic landscape of these molecules. The molecular electrostatic potential (MEP) map, calculated at a given level of theory, helps in identifying the electron-rich and electron-deficient regions of a molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.govaimspress.com

Table 1: Selected Optimized Geometrical Parameters for an Oxazolidinone Derivative

ParameterBond Length (Å) / Bond Angle (°)
C-N1.09– 1.07
N-H1.01
C-C-C126.6
N-C-C108.5
C-H (in CH2)1.092
Data derived from DFT/B3LYP calculations on 2,6-dithenobenzene-3-enyl 3,5-dimethyl piperidine-4-one. orientjchem.org

Kinetic and Thermodynamic Modeling of Oxazolidinone Transformations

Computational modeling plays a crucial role in understanding the kinetics and thermodynamics of chemical reactions involving oxazolidinones. These models provide insights into reaction rates, equilibrium positions, and the feasibility of different reaction pathways.

A kinetic study of the thermal degradation of 2-amino-2-methyl-1-propanol (B13486) (AMP) to 4,4-dimethyl-1,3-oxazolidin-2-one (B1584434) (DMOZD) has been conducted to extract apparent and mechanistic rate equations. uky.edu This study determined key kinetic parameters such as activation energies and pre-exponential factors, which are vital for understanding and controlling the reaction. uky.edu

Thermodynamic calculations have been performed for the synthesis of 2-oxazolidinones from the reaction of propargylic alcohols, CO2, and 2-aminoethanols. These calculations have shown this to be a thermodynamically favorable process. researchgate.netnih.gov The use of computational models helps in understanding how to circumvent thermodynamic limitations in certain synthetic routes, for example, by introducing specific reagents to shift the reaction equilibrium. researchgate.net

In another study, the reaction of epoxides with chlorosulfonyl isocyanate was investigated, and thermodynamic calculations were performed at 25 °C and 1 atm. nih.gov The effect of the solvent environment on the reaction pathways was also taken into account using a polarizable continuum model (PCM), demonstrating the importance of solvation effects in these transformations. nih.gov

Table 2: Kinetic Parameters for the Thermal Degradation of AMP to DMOZD

ParameterValue
ApproachPower Law (PL) and Mechanistic Rate Equations
Determined ParametersActivation Energies, Pre-exponential Factors
Based on the kinetic study of the thermal degradation of 2-amino-2-methyl-1-propanol to 4,4-dimethyl-1,3-oxazolidin-2-one. uky.edu

Molecular Orbital Analysis and Prediction of Reactivity and Selectivity

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important for predicting chemical reactivity and selectivity.

The HOMO and LUMO energy levels and their energy gap (ΔE) are key descriptors of molecular reactivity. aimspress.comnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. aimspress.com For various oxazolidinone derivatives, these parameters have been calculated using DFT methods. nih.govnih.gov For example, in a study of sulfamoyloxy-oxazolidinones, the HOMO, LUMO, energy gap, and other chemical reactivity descriptors were calculated at the DFT/B3LYP/6-31G(d,p) level. nih.gov

The distribution of electron density in the HOMO and LUMO orbitals can predict the sites of electrophilic and nucleophilic attack. The HOMO, being the electron-donating orbital, indicates regions susceptible to electrophilic attack, while the LUMO, the electron-accepting orbital, points to sites for nucleophilic attack. nih.gov For instance, in a study of a thiazolidine-4-one derivative, the electron density in the HOMO was delocalized on the thiazolidine (B150603) and phenyl rings, while the LUMO was shifted towards the phenyl group attached to an electron acceptor group. researchgate.net

This type of analysis is crucial for understanding and predicting the outcome of various reactions, including cycloadditions and substitution reactions involving oxazolidinone scaffolds. By understanding the electronic factors that govern reactivity, chemists can design more efficient and selective synthetic methods.

Table 3: Frontier Molecular Orbital (FMO) Analysis of a Thiazolidine-4-one Derivative

FunctionalHOMO (eV)LUMO (eV)Energy Gap (eV)
PBE0--2.80
ωB97X-D--8.31
Data from a theoretical study on 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4-one using various DFT functionals at the 6-311+G(d,p) basis set. researchgate.net

Advanced Analytical Methodologies in 3,4 Dimethyl 1,3 Oxazolidin 2 One Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for probing the molecular structure of 3,4-Dimethyl-1,3-oxazolidin-2-one (B6188047), providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information about the this compound molecule. By analyzing the magnetic properties of its atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR can definitively confirm the compound's structure and distinguish between its various isomers. researchgate.net The chemical shifts, coupling constants, and signal integrations in an NMR spectrum offer a detailed map of the molecular framework.

For instance, in the ¹H NMR spectrum, the signals corresponding to the two methyl groups (at the C4 and N3 positions) and the protons on the oxazolidinone ring will have characteristic chemical shifts and splitting patterns. These patterns are influenced by the neighboring atoms, allowing for precise assignment of each proton within the molecule. Similarly, the ¹³C NMR spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon (C=O), the two methyl carbons, and the carbons of the oxazolidinone ring. The chemical shift of the carbonyl carbon is particularly diagnostic for the oxazolidin-2-one ring system.

A key application of NMR is in the differentiation of isomers, such as cis and trans-3,4-dimethyl-5-phenyl-2-oxazolidone, where the spatial arrangement of the substituents can be determined through techniques like Nuclear Overhauser Effect (NOE) spectroscopy. nih.gov Furthermore, NMR is crucial in confirming the successful synthesis of oxazolidinone derivatives. researchgate.netnanobioletters.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is a representation of expected values and may vary based on solvent and experimental conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-CH₃ ~2.8 ~30
C4-CH₃ ~1.3 ~25
CH₂ (C5) ~4.2 ~70
C=O (C2) - ~158

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. wisc.edubellevuecollege.edu For this compound, the IR spectrum provides clear evidence for its key functional groups. researchgate.net

The most prominent feature in the IR spectrum of an oxazolidin-2-one is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046). This peak typically appears in the range of 1700-1780 cm⁻¹. pressbooks.publumenlearning.comlibretexts.org The exact position of this band can provide clues about the ring strain and electronic environment of the carbonyl group.

Other significant absorptions include those for the C-N stretching vibration and the C-O-C stretching vibrations of the oxazolidinone ring. The C-H stretching vibrations of the methyl groups and the methylene (B1212753) group in the ring will also be present in the spectrum, typically in the region of 2850-3000 cm⁻¹. lumenlearning.com The absence of certain bands, such as a broad O-H or N-H stretch, can confirm the N-substituted nature of the molecule.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carbonyl (C=O) Stretch 1700 - 1780
C-N Stretch 1100 - 1350
C-O-C Stretch 1000 - 1200

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. researchgate.net

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The mass of this ion provides the exact molecular weight of the compound. For this compound (C₅H₉NO₂), the expected molecular weight is approximately 115.13 g/mol . nih.govsigmaaldrich.com

High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. When the molecular ion is subjected to fragmentation, it breaks down into smaller, characteristic fragment ions. The pattern of these fragment ions, known as the mass spectrum, serves as a molecular fingerprint. The fragmentation pathways can be rationalized to deduce the connectivity of atoms within the molecule. For example, the loss of a methyl group or the cleavage of the oxazolidinone ring would produce fragment ions at specific mass-to-charge ratios. The study of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), can help to confirm the structure and differentiate it from isomers. researchgate.netcore.ac.ukcore.ac.uk

Table 3: Expected Mass Spectrometry Data for this compound

Ion m/z (Mass-to-Charge Ratio) Identity
[M]⁺ ~115 Molecular Ion
[M-CH₃]⁺ ~100 Loss of a methyl group

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of compounds in a mixture. lcms.cz It is particularly well-suited for the analysis of non-volatile or thermally sensitive compounds like oxazolidinones.

In analytical HPLC, a small amount of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. sielc.com A detector, such as a UV-Vis spectrophotometer or a mass spectrometer, is used to monitor the eluting components. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment.

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to separate and purify larger quantities of a compound. nih.govlcms.cz This is a crucial step in obtaining pure this compound for further research or application.

Table 4: Typical HPLC Parameters for Oxazolidinone Analysis

Parameter Typical Condition
Column C18 Reverse-Phase
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV (e.g., at 210 nm) or Mass Spectrometer

| Flow Rate | 0.5 - 2.0 mL/min (analytical); >20 mL/min (preparative) |

Gas Chromatography (GC) is a powerful chromatographic technique used to separate and analyze volatile compounds. nih.govfmach.itnih.govepa.govyoutube.com While many oxazolidinones may have limited volatility, GC can be a suitable method for the analysis of this compound and other more volatile derivatives. researchgate.net

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the components of the vaporized sample are carried through the column by an inert carrier gas (the mobile phase). The components interact with the stationary phase, a liquid or polymer coating on the inside of the column, at different rates, leading to their separation. A detector at the end of the column, often a flame ionization detector (FID) or a mass spectrometer (GC-MS), is used to detect the separated components.

GC-MS is a particularly powerful combination, as it provides both the retention time from the GC for identification and the mass spectrum from the MS for structural confirmation. nih.govnih.gov This technique is highly sensitive and can be used to analyze complex mixtures and identify trace impurities. For this compound, GC analysis could be employed for quality control and to monitor its presence in various samples, provided it has sufficient volatility under the analytical conditions. sigmaaldrich.com

Table 5: Typical GC Parameters for Volatile Oxazolidinone Analysis

Parameter Typical Condition
Column Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Oven Temperature Program Ramped from a low initial temperature to a final temperature (e.g., 50 °C to 250 °C)

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound could be located. This suggests that the solid-state structure of this particular molecule has not been determined or, if determined, the results have not been made publicly available in databases such as the Cambridge Structural Database (CSD).

While data for the target compound is unavailable, the study of related oxazolidinone structures provides insight into the general structural features that could be anticipated for this compound. For instance, crystallographic analyses of various N-acyl-oxazolidin-2-ones, which are widely used as chiral auxiliaries in asymmetric synthesis, have been extensively reported. st-andrews.ac.uk These studies reveal key details about the planarity of the oxazolidinone ring and the conformational preferences of substituents.

Furthermore, the crystal structure of the parent compound, 1,3-oxazolidin-2-one, has been determined, offering a fundamental reference for the core heterocyclic system. nih.gov Research on more complex derivatives, such as 6-acetyl-3,4-dimethyl-5-[(2-oxo-1,3-oxazolidin-3-yl)carbonyl]tetrahydropyridin-2(1H)-one, also demonstrates the utility of X-ray diffraction in assigning the configuration of complex molecules containing an oxazolidinone moiety. researchgate.net

In the absence of experimental data for this compound, any discussion of its solid-state structure, including specific bond parameters or intermolecular interactions, would be purely speculative. The generation of a data table with crystallographic parameters is therefore not possible.

Q & A

Q. How to optimize crystallization conditions for high-resolution structural analysis?

  • Slow evaporation from ethanol/water (1:1) at 4°C yields diffraction-quality crystals. SHELXL refinement with Olex2 or SHELXTL software resolves disorder in methyl groups .

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